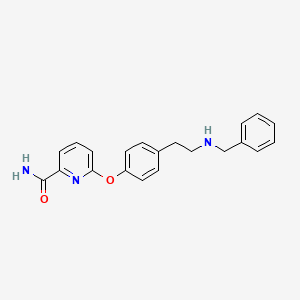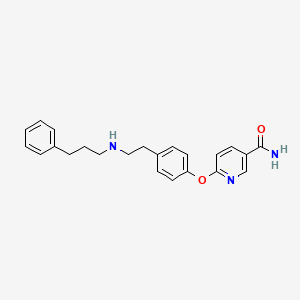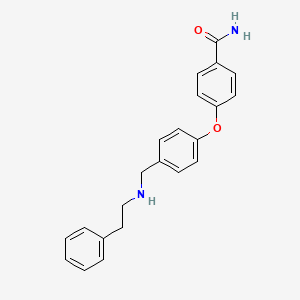
MK-639 sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- MK-639 sulfate, also known as Indinavir sulfate , is an orally active and selective HIV-1 protease inhibitor.
- Its chemical structure is shown below: !this compound)
- Indinavir sulfate is widely used in the treatment of HIV/AIDS.
- It exhibits anticancer activity by inhibiting matrix metalloproteinases (MMPs) hydrolysis, anti-angiogenesis, and inducing apoptosis .
Preparation Methods
Synthetic Routes: Indinavir sulfate can be synthesized through various routes, but one common method involves the reaction of indinavir base with sulfuric acid.
Reaction Conditions: The reaction typically occurs under acidic conditions, and the resulting product is purified to obtain the sulfate salt.
Industrial Production: Industrial-scale production involves optimization of reaction parameters and purification steps.
Chemical Reactions Analysis
Types of Reactions: Indinavir sulfate undergoes various reactions, including acid-base reactions during its synthesis.
Common Reagents and Conditions: Sulfuric acid (H₂SO₄) is a key reagent in its preparation.
Major Products: The major product is indinavir sulfate itself.
Scientific Research Applications
Chemistry: Indinavir sulfate is extensively studied in medicinal chemistry due to its role as an HIV-1 protease inhibitor.
Biology: Researchers investigate its impact on cellular processes, including MMP inhibition and apoptosis.
Medicine: It is a crucial component of antiretroviral therapy for HIV patients.
Industry: Indinavir sulfate’s industrial applications include drug formulation and development.
Mechanism of Action
Targets: Indinavir sulfate specifically inhibits the HIV-1 protease (PR).
Pathways: By blocking PR, it disrupts viral replication and prevents the formation of mature, infectious viral particles.
Comparison with Similar Compounds
Uniqueness: Indinavir sulfate stands out for its potent PR inhibition and anticancer properties.
Similar Compounds: Other HIV protease inhibitors (e.g., ritonavir, saquinavir) are structurally related but differ in selectivity and side effects.
Properties
IUPAC Name |
1-[4-benzyl-2-hydroxy-5-[(2-hydroxy-2,3-dihydro-1H-inden-1-yl)amino]-5-oxopentyl]-N-tert-butyl-4-(pyridin-3-ylmethyl)piperazine-2-carboxamide;sulfuric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H47N5O4.H2O4S/c1-36(2,3)39-35(45)31-24-40(22-26-12-9-15-37-21-26)16-17-41(31)23-29(42)19-28(18-25-10-5-4-6-11-25)34(44)38-33-30-14-8-7-13-27(30)20-32(33)43;1-5(2,3)4/h4-15,21,28-29,31-33,42-43H,16-20,22-24H2,1-3H3,(H,38,44)(H,39,45);(H2,1,2,3,4) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUBQKPWHXMGDLP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)C1CN(CCN1CC(CC(CC2=CC=CC=C2)C(=O)NC3C(CC4=CC=CC=C34)O)O)CC5=CN=CC=C5.OS(=O)(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H49N5O8S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
711.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-(5,6-Dichloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794686.png)
![2-(6-Chloro-5-methylpyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794688.png)
![3-(3-Pyridinyl)-3,6-diazabicyclo[3.2.1]octane](/img/structure/B10794694.png)
![2-(6-Chloropyridin-3-yl)-2,5-diazabicyclo[2.2.1]heptane](/img/structure/B10794699.png)
![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine4-oxide](/img/structure/B10794704.png)
![3-Iodo-8-ethoxypyrazolo[5,1-c][1,2,4]benzotriazine](/img/structure/B10794709.png)
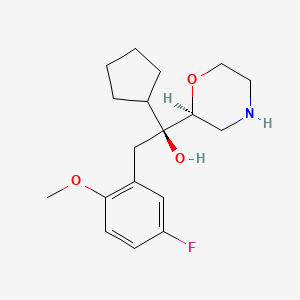
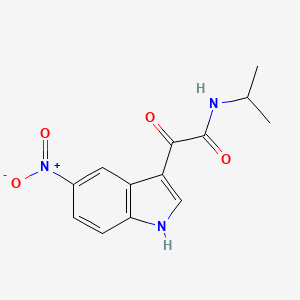
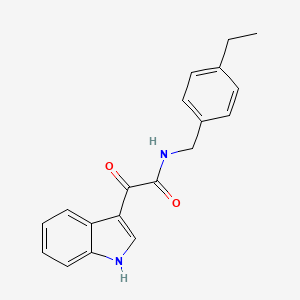
![N-methyl-6-[4-(phenethylamino-methyl)-phenoxy]-nicotinamidine](/img/structure/B10794745.png)
